2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its role or use in industry or research .
Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical and Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include an analysis of the compound’s chemical properties, such as its acidity or basicity .Scientific Research Applications
Antimicrobial Properties
- A study focused on the synthesis and structural elucidation of acetamide derivatives, including compounds with a 1,2,4-triazole ring system, revealed their potential as antimicrobial agents. These compounds, similar in structure to the one , exhibited in-vitro antibacterial, antifungal, and anti-tuberculosis activity (Mahyavanshi, Parmar, & Mahato, 2011).
Synthesis Techniques in Green Chemistry
- Research on efficient, metal-free methods for synthesizing polysubstituted pyrrole derivatives, like the compound , utilized surfactants in aqueous media. This approach aligns with the principles of green chemistry, focusing on environmentally friendly synthesis methods (Kumar, Rāmānand, & Tadigoppula, 2017).
Anticancer Potential
- A study on modifying N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea revealed remarkable anticancer effects. The modified compounds showed potent antiproliferative activities against various human cancer cell lines and reduced acute oral toxicity (Wang et al., 2015).
Anti-Exudative Properties
- Research on pyrolin derivatives of N-acetamides, which are structurally related to the compound , demonstrated significant anti-exudative properties. This suggests their potential application in treating conditions involving fluid accumulation or inflammation (Chalenko et al., 2019).
Patent Insights in Pharmaceutical Development
- An analysis of patents in the pharmaceutical sector revealed the significance of compounds like 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide. These compounds often feature in patents due to their diverse therapeutic applications, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities (Habernickel, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-17(2)18-10-12-19(13-11-18)25-22(30)16-32-24-27-26-23(29(24)28-14-6-7-15-28)20-8-4-5-9-21(20)31-3/h4-15,17H,16H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCBXUVGHTUSBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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